Norisocorydine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

475-70-7 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-13-5-4-10-8-12-15-11(6-7-20-12)9-14(23-2)19(24-3)17(15)16(10)18(13)21/h4-5,9,12,20-21H,6-8H2,1-3H3/t12-/m0/s1 |

InChI Key |

OHDQLTAYHMLRBA-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Norisocorydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisocorydine, a bioactive isoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction and isolation. Quantitative data from various botanical sources are presented to aid researchers in selecting optimal starting materials. Detailed experimental protocols for isolation are provided, along with a generalized workflow diagram to facilitate a clear understanding of the process. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Papaveraceae, Menispermaceae, and Lauraceae families. Extensive phytochemical investigations have identified several species as significant sources of this aporphine alkaloid. The quantitative yield of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.

A summary of notable plant sources and the reported presence of this compound is provided in the table below. It is important to note that while the presence of this compound has been confirmed in these species, specific quantitative yield data remains limited in publicly available literature.

| Plant Family | Plant Species | Plant Part | Presence Confirmed | Reference |

| Lauraceae | Lindera glauca | Roots | Yes[1] | Liu et al., 2016 |

| Lauraceae | Alseodaphne corneri | Not Specified | Yes | N/A |

| Menispermaceae | Stephania kwangsiensis | Roots, Leaves | Yes[2][3] | Kang et al., 2017 |

| Menispermaceae | Menispermum dauricum | Rhizomes | Yes | N/A |

| Papaveraceae | Corydalis yanhusuo | Tubers | Yes[4][5] | Ma et al., 2008 |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a detailed, generalized protocol based on methods reported for the isolation of aporphine alkaloids from Lindera glauca and other related species.

General Extraction and Preliminary Isolation

This protocol outlines the initial extraction of crude alkaloids from the plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Lindera glauca)

-

Methanol (MeOH)

-

2% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

Procedure:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: a. The crude extract is suspended in a 2% aqueous HCl solution. b. This acidic solution is then washed with dichloromethane to remove neutral and acidic compounds, which are discarded. c. The acidic aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 9-10 with a NaOH or NH₄OH solution. d. The basified solution is then extracted multiple times with dichloromethane. The organic layers containing the free alkaloids are combined.

-

Crude Alkaloid Fraction: The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of various compounds. Further purification is necessary to isolate this compound.

Materials:

-

Crude alkaloid fraction

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

-

UV lamp for TLC visualization

-

Dragendorff's reagent

Procedure:

-

Silica Gel Column Chromatography: a. The crude alkaloid fraction is subjected to column chromatography on a silica gel column. b. The column is eluted with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol. c. Fractions are collected and monitored by TLC. TLC plates are visualized under a UV lamp and by spraying with Dragendorff's reagent to detect alkaloids. d. Fractions showing similar TLC profiles are combined.

-

Sephadex LH-20 Column Chromatography: a. The fractions containing this compound, as indicated by TLC comparison with a standard if available, are further purified using a Sephadex LH-20 column. b. Methanol is commonly used as the eluent for this step. This step helps in separating compounds based on their molecular size and polarity.

-

Preparative TLC or HPLC: a. For final purification, preparative TLC on silica gel plates can be employed. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent mixture (e.g., chloroform-methanol). b. Alternatively, preparative HPLC can be used for high-purity isolation. A suitable column (e.g., C18) and mobile phase are selected based on analytical HPLC method development.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This guide provides a foundational understanding of the natural sources of this compound and the methodologies employed for its isolation and purification. While the presence of this compound has been identified in several plant species, there is a clear need for further research to quantify its yield from these sources accurately. The detailed experimental protocol and workflow diagram presented herein are intended to equip researchers with the necessary information to embark on the isolation of this promising bioactive compound for further pharmacological and clinical investigation.

References

- 1. [Chemical Constituents from the Roots of Lindera glauca and Their Antitumor Activity on Four Different Cancer Cell Lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Structural Characterisation of Alkaloids in Leaves and Roots of Stephania kwangsiensis by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Norisocorydine: A Deep Dive into the Molecular Machinery of a Promising Aporphine Alkaloid

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Norisocorydine, a bioactive aporphine alkaloid found in various medicinal plants, most notably within the Corydalis genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and potential therapeutic applications of this class of compounds.

This compound, an isoquinoline alkaloid, has garnered significant research interest due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing sustainable production methods, including metabolic engineering and synthetic biology approaches, to unlock its full therapeutic potential. This guide details the enzymatic cascade from the primary precursor, L-tyrosine, to the final formation of this compound, summarizing key intermediates, enzymes, and available quantitative data.

The Core Biosynthetic Pathway: From Amino Acid to Aporphine Scaffold

The biosynthesis of this compound is an intricate branch of the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the central intermediate, (S)-reticuline. From this critical branch point, the pathway diverges to produce a vast array of BIA structural types, including the aporphine alkaloids to which this compound belongs.

Formation of the Central Intermediate: (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are conserved across many BIA-producing plants. L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by Norcoclaurine Synthase (NCS) , to form (S)-norcoclaurine, the foundational benzylisoquinoline structure.

A series of subsequent hydroxylation and methylation reactions, catalyzed by a suite of enzymes including Norcoclaurine 6-O-methyltransferase (6OMT) , Coclaurine N-methyltransferase (CNMT) , N-methylcoclaurine 3'-hydroxylase (NMCH) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , progressively modify the (S)-norcoclaurine molecule to yield the pivotal intermediate, (S)-reticuline[1].

digraph "Reticuline_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tyrosine [label="L-Tyrosine"];

Dopamine [label="Dopamine"];

Four_HPAA [label="4-HPAA"];

Norcoclaurine [label="(S)-Norcoclaurine"];

Coclaurine [label="(S)-Coclaurine"];

N_Methylcoclaurine [label="(S)-N-Methylcoclaurine"];

Three_Hydroxy_N_Methylcoclaurine [label="(S)-3'-Hydroxy-N-\nmethylcoclaurine"];

Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05"];

Tyrosine -> Dopamine;

Tyrosine -> Four_HPAA;

Dopamine -> Norcoclaurine [headlabel="NCS", color="#34A853"];

Four_HPAA -> Norcoclaurine [color="#34A853"];

Norcoclaurine -> Coclaurine [label="6OMT", color="#EA4335"];

Coclaurine -> N_Methylcoclaurine [label="CNMT", color="#EA4335"];

N_Methylcoclaurine -> Three_Hydroxy_N_Methylcoclaurine [label="NMCH\n(CYP80B)", color="#4285F4"];

Three_Hydroxy_N_Methylcoclaurine -> Reticuline [label="4'OMT", color="#EA4335"];

}

#### 2. The Aporphine Branch: Formation of (S)-Corytuberine

The commitment to the aporphine scaffold occurs via an intramolecular C-C phenol coupling reaction of (S)-reticuline. This critical step is catalyzed by a specific cytochrome P450 enzyme, **CYP80G2**, also known as corytuberine synthase. This enzyme facilitates the formation of the characteristic dibenzo[de,g]quinoline ring system of aporphines, yielding **(S)-corytuberine**.

class="dot-container">

```dot

digraph "Aporphine_Formation" {

graph [rankdir="LR", splines=ortho];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05"];

Corytuberine [label="(S)-Corytuberine", fillcolor="#FBBC05"];

Reticuline -> Corytuberine [label="CYP80G2\n(Corytuberine Synthase)", color="#4285F4"];

}

Figure 2: Conversion of (S)-reticuline to (S)-corytuberine.

Putative Final Steps to this compound

The precise enzymatic conversions from (S)-corytuberine to this compound have not yet been fully elucidated and represent an active area of research. However, based on the chemical structures of the intermediates and known activities of enzymes in BIA pathways, a putative pathway can be proposed. This likely involves a series of O-methylation and N-demethylation or N-methylation steps.

This compound possesses three methoxy groups and one hydroxyl group on its aporphine core. (S)-Corytuberine has two hydroxyl and two methoxy groups. Therefore, the conversion requires the O-methylation of one of the hydroxyl groups. This step is likely catalyzed by one or more O-methyltransferases (OMTs) . Transcriptomic and metabolomic studies in Corydalis yanhusuo have identified several candidate OMTs that are highly expressed in tissues accumulating aporphine alkaloids[2][3][4].

The final structure of this compound lacks the N-methyl group present in many other aporphine alkaloids. This suggests either a direct formation from an N-demethylated precursor or a final N-demethylation step. The exact mechanism and the enzymes involved remain to be definitively characterized.

```dot

digraph "Norisocorydine_Putative_Pathway" {

graph [rankdir="LR", splines=ortho];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", style=dashed];

Corytuberine [label="(S)-Corytuberine", fillcolor="#FBBC05"];

Intermediate [label="O-methylated\nCorytuberine Intermediate"];

this compound [label="this compound", fillcolor="#34A853"];

Corytuberine -> Intermediate [label="OMT(s)", color="#EA4335"];

Intermediate -> this compound [label="Unknown\nEnzyme(s)", color="#5F6368"];

}

### Quantitative Data Summary

Quantitative datafor the enzymes involved in this compound biosynthesis is still emerging. The following table summarizes available information on key enzymes in the upstream pathway.

| Enzyme | Substrate(s) | Product | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| **NCS** | Dopamine, 4-HPAA | (S)-Norcoclaurine | *Thalictrum flavum* | 335 (for4-HPAA) | - | |

| **CYP80G2** | (S)-Reticuline | (S)-Corytuberine | *Coptis japonica* | - | - | |

*Note: Kinetic datafor many enzymes inthis pathway, particularly those specific to this compound biosynthesis, are not yet available in the public domain. The table will be updated as new research emerges.*

### Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of benzylisoquinoline alkaloid biosynthesis, which are applicable to the elucidation of the this compound pathway.

#### Metabolite Extraction and Analysis

**Objective:** To extract and quantify this compound and its precursors from plant material.

**Protocol Overview:**

1. **Sample Preparation:** Fresh or freeze-dried plant material (e.g., tubers of *Corydalis yanhusuo*) is ground to a fine powder.

2. **Extraction:** The powdered material is extracted with an appropriate solvent, typically an acidified methanol or ethanol solution, often with sonication or reflux to improve efficiency.

3. **Purification:** The crude extract is filtered and may be subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.

4. **Analysis:** The purified extract is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) for the identification and quantification of this compound and its biosynthetic intermediates.

class="dot-container">

```dot

digraph "Metabolite_Analysis_Workflow" {

graph [rankdir="TB"];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Plant_Material [label="Plant Material\n(e.g., Corydalis tubers)"];

Grinding [label="Grinding"];

Extraction [label="Solvent Extraction\n(e.g., Acidified Methanol)"];

Filtration [label="Filtration"];

Purification [label="Solid-Phase Extraction\n(SPE)"];

Analysis [label="HPLC-MS/MS Analysis"];

Plant_Material -> Grinding;

Grinding -> Extraction;

Extraction -> Filtration;

Filtration -> Purification;

Purification -> Analysis;

}

Figure 4: General workflow for metabolite extraction and analysis.

Heterologous Expression and Enzyme Assays

Objective: To produce and characterize the activity of biosynthetic enzymes.

Protocol Overview:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., CYP80G2) is amplified from cDNA and cloned into an appropriate expression vector.

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant cytochrome P450 enzymes as it is a eukaryotic system with the necessary membrane infrastructure.

-

Protein Purification: The heterologously expressed enzyme can be purified from the host cells using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., (S)-reticuline for CYP80G2) and necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYP80G2).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC-MS to confirm the identity and quantity of the product (e.g., (S)-corytuberine).

```dot

digraph "Enzyme_Characterization_Workflow" {

graph [rankdir="TB"];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Gene_Cloning [label="Gene Cloning into\nExpression Vector"];

Heterologous_Expression [label="Heterologous Expression\n(e.g., in Yeast)"];

Protein_Purification [label="Protein Purification"];

Enzyme_Assay [label="Enzyme Assay with\nSubstrate and Co-factors"];

Product_Analysis [label="Product Analysis\nby HPLC-MS"];

Gene_Cloning -> Heterologous_Expression;

Heterologous_Expression -> Protein_Purification;

Protein_Purification -> Enzyme_Assay;

Enzyme_Assay -> Product_Analysis;

}

References

- 1. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norisocorydine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisocorydine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Annonaceae family, including Annona cherimola (cherimoya).[1][2] As a member of the isoquinoline alkaloid class, this compound has garnered interest within the scientific community for its potential pharmacological activities, particularly its interactions with dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and visual diagrams to aid in research and drug development endeavors.

Chemical Structure and Stereochemistry

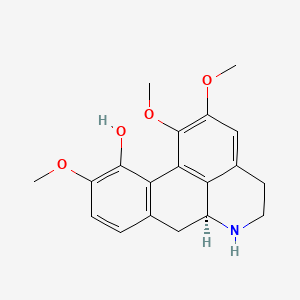

The chemical identity of this compound is defined by its core aporphine scaffold, a tetracyclic ring system. Its systematic IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol .[3] The molecule possesses a single chiral center at the 6a position, and its absolute configuration is designated as (S), which is crucial for its biological activity and interaction with molecular targets.

Below is a 2D representation of the chemical structure of this compound, illustrating the numbering of the carbon atoms and the arrangement of the functional groups.

Caption: 2D Chemical Structure of this compound.

The stereochemistry of this compound is a critical aspect of its molecular identity. The "(6aS)" designation indicates that at the stereocenter C6a, the hydrogen atom is oriented below the plane of the ring system when the molecule is drawn in a standard orientation. This specific spatial arrangement is essential for its recognition by and interaction with biological macromolecules.

Caption: Stereochemical representation of the chiral center C6a in this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and formulation in research and development settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₄ | [3] |

| Molecular Weight | 327.38 g/mol | [3] |

| CAS Number | 475-70-7 | [3] |

| Melting Point | 203-205 °C (as hydrobromide) | |

| Optical Rotation | [α]²⁰D +158.5 (c, 0.1 in EtOH) (hydrobromide) | |

| pKa (strongest acidic) | 9.15 (predicted) | |

| pKa (strongest basic) | 9.85 (predicted) | |

| LogP | 2.6 (predicted) | [3] |

| Water Solubility | 0.048 g/L (predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Specific chemical shifts and coupling constants are required for full characterization. Data is currently limited in publicly available sources. |

| ¹³C NMR | A reference spectrum is available on PubChem, but a detailed peak list with assignments is not readily accessible.[3] |

| Mass Spectrometry (MS) | GC-MS data is available on PubChem, indicating a molecular ion peak consistent with its molecular weight.[3] Detailed fragmentation patterns require further investigation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups are expected. Specific peak positions are not widely reported. |

Biological Activity

This compound has been investigated for its interaction with various neurotransmitter receptors, with a particular focus on dopamine and serotonin receptor subtypes. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Table 3: Receptor Binding Affinity of this compound (Ki values)

| Receptor Target | Ki (nM) | Assay Conditions | Reference |

| Dopamine D₁ Receptor | Data not consistently available for this compound. | ||

| Dopamine D₂ Receptor | Data not consistently available for this compound. | ||

| Serotonin 5-HT₁A Receptor | Data not consistently available for this compound. |

Signaling Pathways

The interaction of this compound with dopamine and serotonin receptors suggests its potential to modulate downstream signaling cascades. Below are generalized diagrams of the signaling pathways associated with Dopamine D1 and D2 receptors, and the Serotonin 5-HT1A receptor.

Caption: Generalized Dopamine Receptor Signaling Pathways.

Caption: Generalized Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Detailed, validated experimental protocols are fundamental for reproducible research. The following sections outline generalized procedures for the isolation of aporphine alkaloids and for conducting receptor binding assays.

Isolation of Aporphine Alkaloids from Annona Species (General Protocol)

This protocol provides a general framework for the extraction and isolation of aporphine alkaloids, such as this compound, from plant material. Optimization will be required based on the specific plant matrix and target compound.

Caption: General workflow for the isolation of aporphine alkaloids.

Methodology:

-

Extraction: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) of increasing polarity.

-

Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Competitive Radioligand Binding Assay (General Protocol)

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Reagent Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor), a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-spiperone), a series of dilutions of the test compound (this compound), and an appropriate assay buffer.

-

Incubation: In a multi-well plate, set up triplicate wells for total binding (membranes and radioligand), nonspecific binding (membranes, radioligand, and a high concentration of an unlabeled competing ligand), and competitive binding (membranes, radioligand, and varying concentrations of this compound). Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound presents an interesting chemical scaffold with defined stereochemistry and potential for interaction with key neurological targets. This technical guide consolidates the available information on its chemical structure, properties, and biological context. While there are gaps in the publicly available detailed spectroscopic and pharmacological data, the provided information and generalized protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this aporphine alkaloid. Future research should focus on obtaining high-resolution spectroscopic data, determining specific binding affinities for a broader range of receptors, and elucidating the precise molecular mechanisms underlying its biological effects.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Norisocorydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisocorydine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline alkaloid class, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physicochemical parameters and visualizes a known signaling pathway associated with a closely related analog, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

-

IUPAC Name: (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

-

CAS Number: 475-70-7

-

Molecular Formula: C₁₉H₂₁NO₄

-

Synonyms: (+)-Norisocorydine, Sanjoinine IB

This compound possesses a tetracyclic dibenzo[de,g]quinoline ring system, which is characteristic of aporphine alkaloids. Its structure includes three methoxy groups and one hydroxyl group, contributing to its chemical reactivity and biological activity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and in predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 327.4 g/mol | |

| Melting Point | 203-205 °C (as hydrobromide) | |

| Optical Rotation | [α]²⁰D +158.5 (c, 0.1 in EtOH) (hydrobromide) | |

| pKa (Strongest Acidic) | 9.15 | |

| pKa (Strongest Basic) | 9.85 | |

| logP | 1.83 | |

| logS | -3.8 | |

| Polar Surface Area | 59.95 Ų | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Hydrogen Bond Donor Count | 2 | |

| Physiological Charge | 1 |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of alkaloids like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range is indicative of high purity.

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol) in a volumetric flask.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to determine the zero point.

-

Measurement: The sample solution is transferred to a polarimeter cell of a known path length (in decimeters). The angle of rotation (α) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589.3 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis absorbance spectrum of the compound at different pH values.

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and then diluted to a constant concentration in each of the buffer solutions.

-

Spectroscopic Measurement: The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously to allow for partitioning between the two immiscible liquids. The mixture is then allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on the closely related alkaloid, Norisoboldine, provide insights into its potential anti-inflammatory mechanisms. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs).

Caption: Inhibition of MAPK signaling by this compound.

This diagram illustrates the proposed mechanism where this compound inhibits the phosphorylation of p38, ERK, and JNK, thereby down-regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages stimulated by LPS.

Conclusion

This technical guide consolidates the key physical and chemical properties of this compound, providing a valuable resource for researchers. The presented data and experimental protocols are foundational for future studies aimed at elucidating its pharmacological potential and for the development of novel therapeutics. The visualization of a relevant signaling pathway offers a starting point for more in-depth mechanistic investigations. As research on this and related alkaloids continues, a more comprehensive understanding of their biological activities and therapeutic applications will undoubtedly emerge.

The Pharmacological Landscape of Norisocorydine: A Technical Guide

Abstract

Norisocorydine is a naturally occurring aporphine isoquinoline alkaloid found in various plant species.[1] As a member of a class of compounds known for a wide array of biological activities, this compound and its parent compound, Isocorydine, have garnered scientific interest for their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and related derivatives, with a focus on anti-inflammatory, anti-arthritic, and anticancer activities. It details the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB, mitochondrial-dependent apoptosis, and Notch1. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Introduction to this compound

This compound, also known as (+)-norisocorydine or Sanjoinine IB, is an isoquinoline alkaloid with the chemical formula C₁₉H₂₁NO₄.[1] It belongs to the aporphine subclass of alkaloids, which are characterized by a tetracyclic skeleton and are widely distributed in the plant kingdom.[3] Aporphine alkaloids are noted for their diverse and potent biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][4]

While research specifically quantifying the bioactivity of this compound is limited, studies on its parent compound, Isocorydine (ICD), and its derivatives provide significant insight into its potential pharmacological profile. This guide will leverage data from these closely related compounds to present a holistic view of this compound's therapeutic promise.

Pharmacological Effects and Mechanisms of Action

Anti-inflammatory and Anti-arthritic Effects

This compound has been identified as a potent agent in preclinical models of arthritis. Its anti-arthritic mechanism is multifaceted, involving the inhibition of inflammatory cell infiltration and the prevention of bone and cartilage destruction in adjuvant-induced arthritic rats.[2] The parent compound, Isocorydine, has been shown to exert strong anti-sepsis effects by reducing the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5]

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of Isocorydine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[6] This degradation unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isocorydine has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby downregulating the inflammatory cascade.[5] This is linked to its ability to upregulate the Vitamin D Receptor (VDR), which can interact with and block NF-κB p65 in the cytoplasm.[5]

Figure 1. this compound's inhibition of the canonical NF-κB signaling pathway.

Anticancer Activity

While this compound itself has not been extensively evaluated, its parent compound Isocorydine and numerous synthetic derivatives exhibit significant anticancer properties against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), gastric cancer (MGC-803, SGC7901), and lung cancer (A549).[1][3] Isocorydine has been shown to inhibit cancer cell proliferation by inducing G2/M cell cycle arrest and apoptosis.[3] Furthermore, its derivatives can target drug-resistant cancer stem cells.[3]

Mechanism of Action: Mitochondrial-Dependent Apoptosis

A key mechanism underlying the anticancer effect of Isocorydine derivatives is the induction of apoptosis via the intrinsic mitochondrial pathway.[7] This process is characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9][10]

References

- 1. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Norisocorydine: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Experimental Protocols

Introduction

Norisocorydine, an isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed overview to inform future research and development efforts.

Physicochemical Properties

This compound is an organic compound classified as an aporphine alkaloid.[3] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C19H21NO4 | PubChem |

| Molecular Weight | 327.4 g/mol | PubChem |

| XLogP3-AA | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | ChemAxon |

| Polar Surface Area | 59.95 Ų | ChemAxon |

| Water Solubility | 0.048 g/L | ALOGPS |

| pKa (Strongest Acidic) | 9.15 | ChemAxon |

| pKa (Strongest Basic) | 9.85 | ChemAxon |

Therapeutic Potential and Pharmacological Activities

This compound has demonstrated a range of pharmacological activities, with the most prominent being its anti-inflammatory, anti-arthritic, and anti-angiogenic effects.

Anti-inflammatory and Anti-arthritic Activity

Preclinical studies have robustly demonstrated the anti-inflammatory and anti-arthritic potential of this compound in various animal models.

In Vivo Studies:

In adjuvant-induced arthritis (AIA) in rats, oral administration of this compound at doses of 15 and 30 mg/kg significantly reduced paw swelling and arthritis index scores, while also leading to an increase in mean body weight.[4] At a dose of 30 mg/kg, it was observed to prevent both the infiltration of inflammatory cells and the destruction of bone and cartilage in the joints.[4] Similarly, in a collagen-induced arthritis (CIA) mouse model, this compound treatment (10, 20, and 40 mg/kg) significantly lessened the severity of the disease, as indicated by reduced clinical scores and improved body weight.[5] Histopathological analysis revealed a dose-dependent reduction in inflammatory cell infiltration and synovial hyperplasia, along with protection against joint destruction.[5]

| Animal Model | Dosing Regimen | Key Findings |

| Adjuvant-Induced Arthritis (AIA) in Rats | 7.5, 15, 30 mg/kg (oral, daily for 10 days) | - Significant decrease in paw swelling and arthritis index scores (15 & 30 mg/kg).- Elevated mean body weight.- Prevention of inflammatory cell infiltration and joint destruction (30 mg/kg).- Decreased serum levels of RANKL, IL-6, PGE2, and MMP-13.[4] |

| Collagen-Induced Arthritis (CIA) in Mice | 10, 20, 40 mg/kg (oral, daily for 20 days) | - Significantly alleviated disease severity (reduced clinical scores).- Elevated lowered body weights.- Dose-dependently reduced inflammatory cell infiltration and synovial hyperplasia.- Protected joint from destruction.[5] |

In Vitro Studies:

This compound has been shown to directly impact inflammatory processes at a cellular level. In cultured fibroblast-like synoviocytes (FLS) from AIA rats, this compound (10 and 30 µM) significantly decreased the secretion of key inflammatory and joint-degrading molecules, including RANKL, IL-6, PGE2, and MMP-13.[4]

Anti-angiogenic Activity

This compound exhibits anti-angiogenic properties, which contribute to its anti-arthritic effects by reducing the formation of new blood vessels in the synovium. It has been shown to significantly reduce the number of blood vessels and the expression of growth factors in the synovium of AIA rats.[5] In vitro, this compound markedly prevented the migration and sprouting of endothelial cells.[5]

Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms of action, primarily involving the induction of apoptosis in pathogenic cells and the modulation of key signaling pathways.

Mitochondrial-Dependent Apoptosis in Fibroblast-Like Synoviocytes

A key mechanism underlying the anti-arthritic effect of this compound is the induction of apoptosis in hyperplastic fibroblast-like synoviocytes (FLS), which play a central role in the pathogenesis of rheumatoid arthritis. This pro-apoptotic effect is mediated through a mitochondrial-dependent pathway.[4]

Treatment of AIA FLS with this compound leads to:

-

Activation of caspase-3 and caspase-9.

-

Cleavage of poly (ADP-ribose) polymerase (PARP).

-

Loss of mitochondrial membrane potential.

-

Release of cytochrome C from the mitochondria.

-

Regulation of the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.

-

Up-regulation of the p53 protein.

Modulation of the Notch1 Signaling Pathway

This compound's anti-angiogenic effects are mediated, at least in part, through the moderation of the Notch1 signaling pathway.[5] It inhibits the endothelial tip cell phenotype, which is crucial for endothelial cell migration and subsequent angiogenesis. This inhibitory effect is linked to the promotion of Notch1 activation. A molecular docking study has suggested that this compound may directly bind to the Notch1 transcription complex to promote its activation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

-

Induction: Adult male Sprague-Dawley rats are injected intradermally at the base of the right hind paw and tail with Mycobacterium butyricum in Freund's complete adjuvant.[4]

-

Treatment: Starting from day 14 post-immunization, rats are orally administered this compound (7.5, 15, or 30 mg/kg) or a control vehicle daily for 10 consecutive days.[4]

-

Evaluation:

-

Clinical Assessment: Paw swelling and arthritis index scores are monitored regularly. Body weight is measured throughout the study.

-

Radiological and Histological Analysis: At the end of the treatment period, joints are subjected to radiological scanning and histological examination (H&E staining) to assess joint destruction, inflammatory cell infiltration, and synovial hyperplasia.[4]

-

Biochemical Analysis: Serum levels of inflammatory markers such as RANKL, IL-6, PGE2, and MMP-13 are quantified using ELISA.[4]

-

Collagen-Induced Arthritis (CIA) in Mice

-

Induction: Mice are immunized with an emulsion of chicken type II collagen and complete Freund's adjuvant. A booster immunization is given on day 21.[5]

-

Treatment: Following the booster shot, mice are treated with this compound (10, 20, 40 mg/kg) for 20 consecutive days.[5]

-

Evaluation:

In Vitro Apoptosis Assay in Fibroblast-Like Synoviocytes (FLS)

-

Cell Culture: FLS are isolated from the synovial tissues of AIA rats and cultured.

-

Treatment: Cultured FLS are treated with varying concentrations of this compound for 24 hours.

-

Apoptosis Detection:

-

Flow Cytometry: Apoptotic cells are quantified using Annexin V-FITC and propidium iodide (PI) staining.

-

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins (caspase-3, caspase-9, PARP, Bax, Bcl-2, cytochrome C, and p53) are determined.

-

In Vitro Endothelial Cell Migration Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured.

-

Wound Healing Assay:

-

A confluent monolayer of HUVECs is "wounded" by scratching with a pipette tip.

-

Cells are then treated with this compound in the presence or absence of a chemoattractant (e.g., VEGF).

-

Cell migration into the wounded area is monitored and quantified over time.

-

-

Transwell Migration Assay:

-

HUVECs are seeded in the upper chamber of a Transwell insert.

-

The lower chamber contains a chemoattractant.

-

This compound is added to the upper chamber.

-

After a defined incubation period, the number of cells that have migrated to the lower surface of the insert is quantified.

-

Conclusion and Future Directions

The existing body of literature strongly supports the therapeutic potential of this compound, particularly in the context of inflammatory and autoimmune diseases such as rheumatoid arthritis. Its multifaceted mechanism of action, encompassing the induction of apoptosis in pathogenic cells and the modulation of key signaling pathways like Notch1, makes it an attractive candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to establish a robust safety and dosing profile for this compound.

-

Optimization of Drug Delivery: Investigating novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.

-

Exploration of Other Therapeutic Areas: Given its fundamental mechanisms of action, the therapeutic potential of this compound in other diseases characterized by inflammation and angiogenesis, such as cancer and inflammatory bowel disease, warrants investigation.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound. The detailed experimental protocols and summarized data offer a practical resource for designing and executing future studies in this promising area of research.

References

- 1. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]

- 2. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (S)-Norisocorydine (FDB002072) - FooDB [foodb.ca]

- 4. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Norisocorydine: A Technical Guide on its Discovery and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisocorydine is a naturally occurring aporphine isoquinoline alkaloid, a class of nitrogen-containing organic compounds widely distributed in the plant kingdom.[1] Isoquinoline alkaloids have long been a focal point in medicinal chemistry and drug discovery, ever since the isolation of morphine from the opium poppy in the early 19th century. This family of compounds is known for its diverse and potent biological activities. This compound itself has been identified in various plant species, including those from the genera Annickia, Lindera, and Xylopia.[2] Scientific investigation into this compound and related aporphine alkaloids has revealed a range of pharmacological effects, with notable antiplasmodial and potential anticancer activities. This guide provides a detailed overview of the discovery, experimental evaluation, and historical context of this compound, tailored for professionals in the field of drug development and natural product chemistry.

Historical Context and Discovery

This compound has been successfully isolated from plants such as Annickia corneri. The elucidation of its structure was achieved through a combination of spectroscopic techniques, which are now standard in natural product chemistry. These methods include Ultraviolet (UV) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques, such as 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR.

Quantitative Data on Biological Activity

While this compound has been noted for its potent antiplasmodial activity, specific IC₅₀ values are not consistently reported across the literature. However, data from the closely related aporphine alkaloid, isocorydine, and its derivatives provide valuable context for the potential bioactivity of this structural class. The following tables summarize the in vitro cytotoxicity of isocorydine and one of its derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Isocorydine Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time |

| 8-Amino-isocorydine | A549 | Lung | 7.53 | 48h |

| 8-Amino-isocorydine | SGC7901 | Gastric | 14.80 | 48h |

| 8-Amino-isocorydine | HepG2 | Liver | 56.18 | 48h |

| 6a,7-dihydrogen-isocorydione | A549 | Lung | 8.59 | 48h |

| 6a,7-dihydrogen-isocorydione | SGC7901 | Gastric | 14.03 | 48h |

| 6a,7-dihydrogen-isocorydione | HepG2 | Liver | 20.42 | 48h |

| Isocorydione | A549 | Lung | 197.73 | 48h |

| Isocorydione | SGC7901 | Gastric | 212.46 | 48h |

| Isocorydione | HepG2 | Liver | 186.97 | 48h |

Data sourced from a study on isocorydine derivatives.[3]

Table 2: In Vitro Cytotoxicity of Isocorydine on Cancer and Normal Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) |

| Isocorydine | HeLa | Human Cervical Cancer | >300 |

| Isocorydine | Vero | Normal Monkey Kidney | >300 |

Data indicates low cytotoxicity for the parent compound isocorydine under these specific assay conditions.[4]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of aporphine alkaloids like this compound from dried plant material (e.g., bark or leaves).

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., 500 g) is subjected to extraction.

-

Solvent Extraction: The powdered material is macerated or extracted using a Soxhlet apparatus with a suitable organic solvent, such as methanol or a dichloromethane/methanol mixture, for approximately 48-72 hours.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Acid-Base Partitioning:

-

The residue is dissolved in a 10% acetic acid solution.

-

This acidic solution is then washed with a non-polar solvent like hexane to remove fats and other neutral compounds.

-

The aqueous phase is then basified to a pH of 9-10 with ammonium hydroxide.

-

The basic solution is subsequently partitioned with a chlorinated solvent such as dichloromethane. The organic phase, now containing the free alkaloids, is collected.

-

-

Purification:

-

The dichloromethane extract is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.

-

Elution is performed using a gradient of solvents, typically starting with dichloromethane and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound (this compound) are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Protocol 2: Structural Elucidation by NMR and MS

-

Sample Preparation: A small quantity (5-10 mg) of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), is performed to determine the exact molecular weight and deduce the molecular formula of the compound.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired to determine the number and types of protons in the molecule, their chemical environments, and their coupling patterns.

-

¹³C NMR and DEPT Spectroscopy: A ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), is run to determine the number and types of carbon atoms (C, CH, CH₂, CH₃).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Used to identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.

-

-

Data Analysis: The collective data from these spectroscopic methods are pieced together to confirm the planar structure and relative stereochemistry of this compound.

Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

-

Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Assay Plate Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.

-

Incubation: A synchronized parasite culture (primarily ring-stage) is added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. After thawing, a SYBR Green I lysis buffer is added to each well. SYBR Green I dye intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and the fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[5]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the viability and metabolic activity of cells.[1][3]

-

Cell Seeding: Human cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 3-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: The absorbance is directly proportional to the number of viable, metabolically active cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.[1][3]

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for the isolation and evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. The antiplasmodial activity of norcantharidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Norisocorydine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Future Research Directions

Norisocorydine, an isoquinoline alkaloid, has emerged as a compound of significant interest in the field of drug discovery due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anti-inflammatory, anti-arthritic, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory and Anti-arthritic Potential

This compound and the structurally similar alkaloid, Norisoboldine, have demonstrated notable efficacy in preclinical models of rheumatoid arthritis. The primary mechanism of action appears to be twofold: the inhibition of synovial angiogenesis and the induction of apoptosis in fibroblast-like synoviocytes (FLS).

Inhibition of Synovial Angiogenesis via the Notch1 Pathway

In adjuvant-induced arthritic rats, this compound has been shown to prevent the infiltration of inflammatory cells and the destruction of bone and cartilage[1]. A key mechanism contributing to these effects is the inhibition of synovial angiogenesis. This is achieved through the moderation of the Notch1 signaling pathway, which is crucial for the development of the endothelial tip cell phenotype required for new blood vessel formation[1][2][3]. This compound's interaction with the Notch1 transcription complex is thought to promote the activation of Notch1 signaling, which in turn suppresses the migratory and sprouting capabilities of endothelial cells[2][3].

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

A common preclinical model to evaluate the anti-arthritic potential of compounds like this compound and Norisoboldine is the Adjuvant-Induced Arthritis (AIA) model in rats.

-

Induction: Arthritis is induced in male Sprague-Dawley rats via an intradermal injection of 0.1 mL of Freund's complete adjuvant (containing Mycobacterium butyricum) at the base of the right hind paw and tail[4][5]. A secondary arthritis onset is typically observed after day 10[4].

-

Treatment: Fourteen days post-immunization, rats are randomly assigned to treatment groups. Norisoboldine is administered orally at doses of 7.5, 15, and 30 mg/kg daily for 10-28 consecutive days[1][4][5]. A control group receives the vehicle (e.g., 0.5% CMC-Na), and a positive control group may receive a standard-of-care drug like dexamethasone (0.5 mg/kg) or methotrexate (0.3 mg/kg)[1][4].

-

Assessment: The therapeutic efficacy is evaluated by monitoring:

-

Arthritis Index Score: A scale of 0-4 for each ankle, where 0 represents no swelling or erythema and 4 indicates severe erythema and/or edema with joint rigidity[1][4].

-

Paw Volume: Measured using a plethysmometer[1].

-

Radiological Scanning: To evaluate the degree of joint erosion[4].

-

Histopathology: Ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, synovial hyperplasia, pannus formation, and cartilage and bone erosion[1][4].

-

Signaling Pathway: Inhibition of Angiogenesis via Notch1

References

- 1. researchgate.net [researchgate.net]

- 2. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]

Norisocorydine: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisocorydine, an aporphine alkaloid found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antiparasitic properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for activity screening and insights into the underlying molecular mechanisms. While quantitative data for this compound is emerging, this guide also incorporates data from its parent compound, Isocorydine, and its derivatives to provide a broader context for its potential bioactivities.

Anti-inflammatory Activity

This compound and related aporphine alkaloids have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

Quantitative data for the direct anti-inflammatory activity of this compound is still under active investigation. However, studies on related compounds provide valuable benchmarks. For instance, Isocorydine has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Model | Key Findings | Reference |

| Isocorydine | Inhibition of pro-inflammatory cytokine release | LPS-stimulated mouse peritoneal macrophages | Dose-dependent inhibition of TNF-α and IL-6 production. | [1] |

| Norisoboldine | Inhibition of synovial angiogenesis | Adjuvant-induced arthritis in rats | Moderation of the Notch1 pathway. | [2] |

Experimental Protocols for Anti-inflammatory Screening

This widely used model assesses the in vivo anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by carrageenan.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control: Indomethacin (10 mg/kg)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or the vehicle (control) orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter (Vt).

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Determine the cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathway: Inhibition of NF-κB

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this process, preventing the nuclear translocation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Activity

Aporphine alkaloids, including this compound and its parent compound Isocorydine, have shown promise as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, and the proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

While specific IC50 values for this compound are not extensively reported, studies on Isocorydine and its derivatives provide valuable insights into the potential potency against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Isocorydine | Cal-27 | Oral Squamous Carcinoma | 610 | [3] |

| 8-Amino-isocorydine | MGC-803 | Gastric Carcinoma | 8.0 | |

| 8-Amino-isocorydine | 786-O | Renal Carcinoma | 45.2 | |

| 8-Amino-isocorydine | MCF-7 | Breast Cancer | 48.3 | |

| 8-Amino-isocorydine | A549 | Lung Cancer | 97.5 | |

| 8-Amino-isocorydine | HepG2 | Liver Cancer | 142.8 |

Experimental Protocol for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

-

Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway: Induction of Apoptosis

This compound is thought to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Antiparasitic Activity

This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum. The proposed mechanism involves the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, which is toxic to the parasite itself.

Quantitative Data: Antiparasitic Activity

| Compound | Parasite | Strain | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | - | - | |

| Isocorydine | Plasmodium falciparum | - | - | |

| Boldine | Plasmodium falciparum | - | - |

Note: Specific IC50 values for this compound against P. falciparum were not available in the reviewed literature, but its activity is mentioned alongside Isocorydine and Boldine.

Experimental Protocol for Antiparasitic Screening

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

Chloroquine-sensitive or -resistant strains of P. falciparum

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II

-

This compound (dissolved in DMSO)

-

SYBR Green I dye

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-